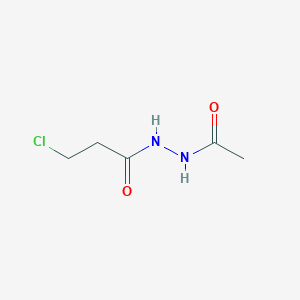
N'-Acetyl-3-chloropropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving N’-Acetyl-3-chloropropanohydrazide are not mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-Acetyl-3-chloropropanohydrazide are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Characterization of Complexes
N'-Acetyl-3-chloropropanohydrazide derivatives have been explored for their potential in synthesizing metal complexes, highlighting the role of such compounds in the development of new materials with antimicrobial properties. Research in this area includes the synthesis of palladium and platinum complexes with heterocyclic ketimines, derived from reactions involving semicarbazide and thiosemicarbazide with ketones or aldehydes. These complexes have been characterized using various techniques and tested for antimicrobial activities, demonstrating potential applications in the development of new antimicrobial agents (Sharma et al., 2010).
Antitumor Activities
The derivative N'-(2-chloroacetyl)-2-cyanoacetohydrazide, closely related to this compound, has been used as a key intermediate in synthesizing novel compounds with significant antitumor activities. These compounds have shown inhibitory effects against various human tumor cell lines, including breast adenocarcinoma and non-small cell lung cancer, indicating the potential of this compound derivatives in cancer research and therapy (Mohareb et al., 2012).
Mixed-Ligand Complex Synthesis
This compound has also been utilized in the synthesis of mixed-ligand complexes, offering insights into their structural, electronic, and biological properties. Studies in this area have focused on synthesizing complexes with chromium and manganese, analyzing their structures through analytical, spectral, and computational techniques. These complexes have demonstrated significant biological efficiency, including antioxidant and cytotoxic activities, underscoring their relevance in medicinal chemistry and pharmacology (Alhazmi et al., 2023).
Inhibition of Tuberculosis
One particular study has highlighted the modification of isoniazid, a known antitubercular drug, by blocking its N-acetylation through chemical modification with this compound derivatives. This approach aimed to improve the drug's bioavailability and reduce resistance, showing that such modified compounds could effectively act against tuberculosis while exhibiting low toxicity and good bioavailability (Hearn & Cynamon, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-acetyl-3-chloropropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-4(9)7-8-5(10)2-3-6/h2-3H2,1H3,(H,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZJXBFCBFYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)
![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)
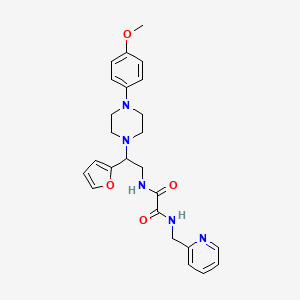

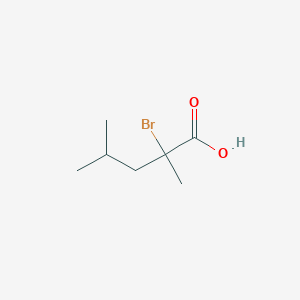
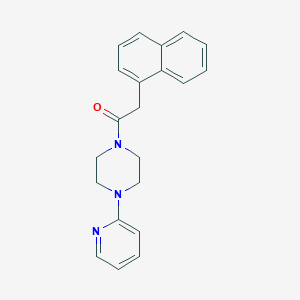
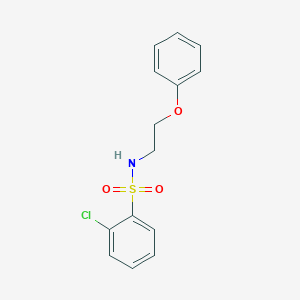
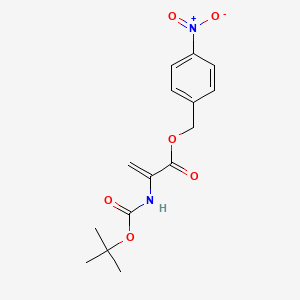
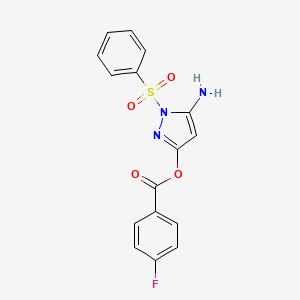

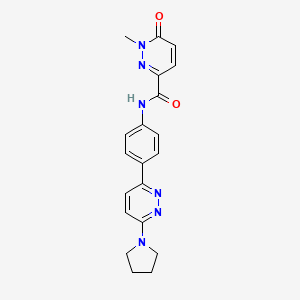
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)
![(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2777284.png)
![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/no-structure.png)
